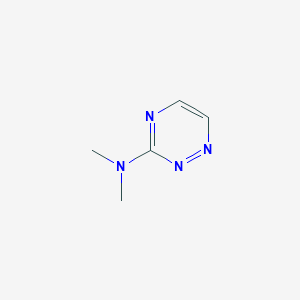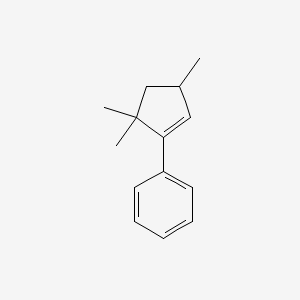
(1-Methoxy-2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-2-methylpropyl)benzene, also known as 1-methoxy-2-methylbenzene, is an organic compound with the molecular formula C8H10O. It is a derivative of benzene, where a methoxy group and a methyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-2-methylpropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound can involve multi-step synthesis processes. These processes often start with the nitration of benzene, followed by reduction to form aniline, and subsequent alkylation and methoxylation steps .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methoxy-2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it to the corresponding alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Alkane derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Methoxy-2-methylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the compound’s reactivity and binding affinity. In electrophilic aromatic substitution reactions, the methoxy group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
Anisole (methoxybenzene): Similar structure but lacks the methyl group.
Toluene (methylbenzene): Similar structure but lacks the methoxy group.
o-Cresol (2-methylphenol): Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: (1-Methoxy-2-methylpropyl)benzene is unique due to the presence of both methoxy and methyl groups on the benzene ring. This combination of substituents influences its chemical reactivity and physical properties, making it distinct from other benzene derivatives .
Eigenschaften
CAS-Nummer |
52067-39-7 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(1-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
InChI-Schlüssel |
WXPXTXLMFMGGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)


![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)

